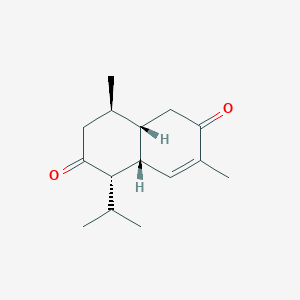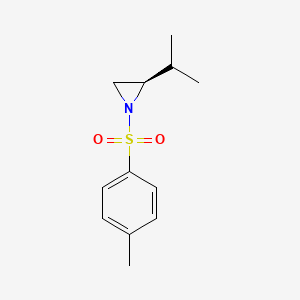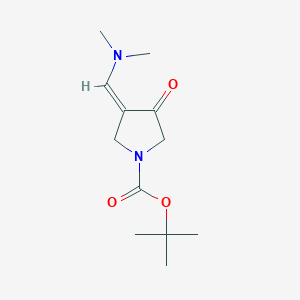![molecular formula C15H16FN3O3 B1148783 3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 178489-07-1](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological and pharmaceutical activities, particularly in the field of medicinal chemistry. It is characterized by the presence of a quinoline core structure with various functional groups that enhance its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves several classical and modern synthetic protocols. Some of the well-known methods include:
Gould-Jacob Synthesis: This method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method uses 2-aminobenzaldehyde and ketones to form quinoline derivatives.
Pfitzinger Reaction: This involves the reaction of isatin with ketones in the presence of a base.
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used antibiotic with a similar quinoline core structure.
Norfloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific functional groups that enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent .
Properties
CAS No. |
178489-07-1 |
|---|---|
Molecular Formula |
C15H16FN3O3 |
Molecular Weight |
305.3042432 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)



